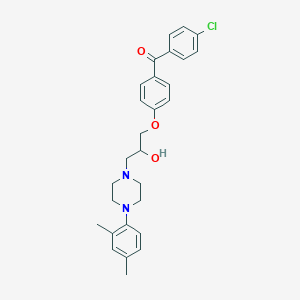
(4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound , has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications
Hydroxyzine and CNS Effects
Hydroxyzine, a compound with a structure containing a piperazine ring similar to the query, is primarily prescribed for the treatment of anxiety and as a sedative/hypnotic. Its action may be due to suppression of activity in certain key regions of the subcortical area of the central nervous system (CNS), without impairing mental acuity or depressing the cerebral cortex (Johnson, 1982).
Benzophenone Derivatives and UV Filters
Benzophenone derivatives, including benzophenone-4, are widely used as chemical ultraviolet (UV) filters, fragrance enhancers, and photo-initiators. Benzophenone-4, specifically, is utilized in sunscreens and various cosmetics to prevent photodegradation and extend shelf life. Its prevalence and potential for causing allergic contact dermatitis highlight its significance in dermatological research (Caruana, McPherson, & Cooper, 2011).
Serotonin Reuptake Inhibitors
The study of selective serotonin reuptake inhibitors (SSRIs) such as citalopram, which may contain similar functional groups to the query compound, has shown that these compounds can affect the acquisition of conditioned freezing, an index of anxiety. This research suggests a potential for compounds with similar structures to influence serotonin pathways and have applications in the treatment of anxiety disorders (Inoue et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-[4-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN2O3/c1-20-3-12-27(21(2)17-20)31-15-13-30(14-16-31)18-25(32)19-34-26-10-6-23(7-11-26)28(33)22-4-8-24(29)9-5-22/h3-12,17,25,32H,13-16,18-19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMQGSILTUSWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)(4-(3-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[(2-Methyl-2-methylsulfanylpropyl)amino]propyl]azetidin-2-one](/img/structure/B2366787.png)

![diethyl 2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2366791.png)
![ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366793.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2366796.png)
![[3-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2366797.png)


![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)ethanone](/img/structure/B2366806.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)